4-chloro-2-fluoro-N-(4-methylphenyl)benzamide
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Overview
Description
4-chloro-2-fluoro-N-(4-methylphenyl)benzamide is an aromatic amide compound that features a benzamide core substituted with chloro, fluoro, and methylphenyl groups
Mechanism of Action
Target of Action
The primary target of 4-chloro-2-fluoro-N-(4-methylphenyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it couples the redox reaction to the pumping of protons across the mitochondrial membrane.
Mode of Action
The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction inhibits the enzymatic activity of SDH, disrupting the normal biochemical processes in which SDH is involved .
Result of Action
The inhibition of the SDH enzyme by this compound leads to a disruption in energy production within the cell. This disruption can lead to cell death, which is why this compound shows potential as a fungicide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-fluoro-N-(4-methylphenyl)benzamide typically involves the reaction of 4-chloro-2-fluorobenzoic acid with 4-methylphenylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-fluoro-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-chloro-2-fluoro-N-(4-methylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-fluorobenzenemethanol
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
4-chloro-2-fluoro-N-(4-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
4-chloro-2-fluoro-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(15)8-13(12)16/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWSASWYXLUXKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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